![molecular formula C11H8N2O3 B14743234 2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine CAS No. 836-54-4](/img/structure/B14743234.png)
2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine is a heterocyclic compound that features both a furan ring and a pyridine ring. The presence of the nitro group on the furan ring and the ethenyl linkage to the pyridine ring makes this compound particularly interesting for various chemical and biological applications. The compound is known for its potential antimicrobial properties and is a subject of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating to facilitate the reaction . The reaction conditions often require refluxing to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques to yield different derivatives.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[2-(5-aminofuran-2-yl)ethenyl]pyridine, while substitution reactions can introduce various functional groups onto the furan or pyridine rings .
科学的研究の応用
2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an antimicrobial agent, particularly against drug-resistant bacteria.
作用機序
The mechanism of action of 2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine involves its interaction with bacterial enzymes. The nitro group is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and other cellular components. This leads to the inhibition of bacterial growth and replication .
類似化合物との比較
Similar Compounds
2-(5-Nitrofuran-2-yl)ethenyl]imidazole: Similar structure but with an imidazole ring instead of pyridine.
2-(5-Nitrofuran-2-yl)ethenyl]thiazole: Contains a thiazole ring, offering different chemical properties.
5-Nitrofuran-2-carbaldehyde: A precursor in the synthesis of various nitrofuran derivatives.
Uniqueness
2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine is unique due to its combination of a nitrofuran moiety with a pyridine ring, which imparts specific chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for further research and development .
特性
CAS番号 |
836-54-4 |
|---|---|
分子式 |
C11H8N2O3 |
分子量 |
216.19 g/mol |
IUPAC名 |
2-[2-(5-nitrofuran-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)11-7-6-10(16-11)5-4-9-3-1-2-8-12-9/h1-8H |
InChIキー |
UOTSAQPFDWQWME-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


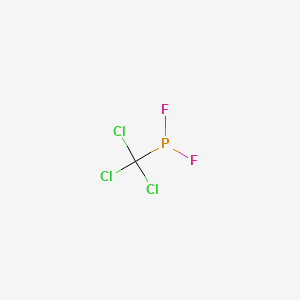
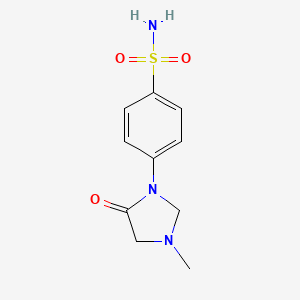

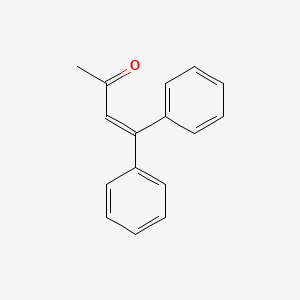
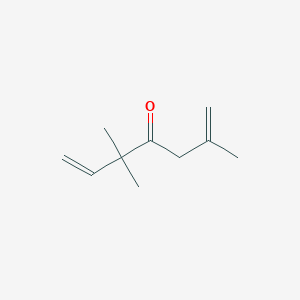
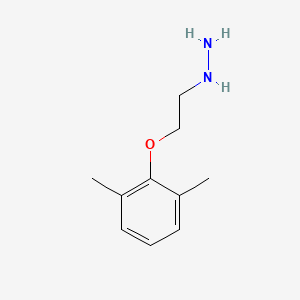
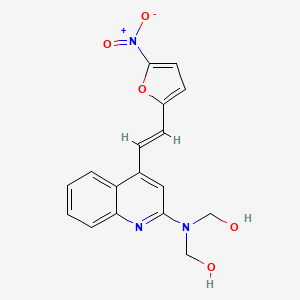
![1-Thiaspiro[2.5]octane](/img/structure/B14743200.png)

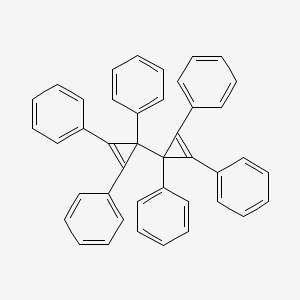

![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
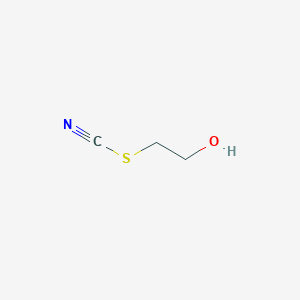
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
